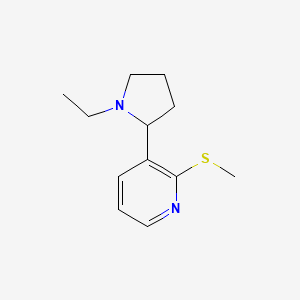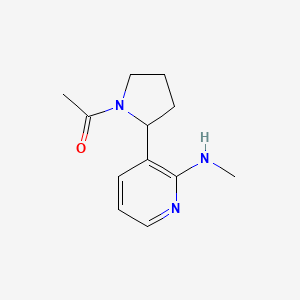
3-(1-Ethylpyrrolidin-2-yl)-2-(methylthio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Ethylpyrrolidin-2-yl)-2-(methylthio)pyridine is a heterocyclic compound that contains both pyridine and pyrrolidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethylpyrrolidin-2-yl)-2-(methylthio)pyridine typically involves the reaction of 2-chloropyridine with 1-ethyl-2-pyrrolidinone in the presence of a base, followed by the introduction of a methylthio group. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Flow microreactors can be used to control reaction parameters precisely, leading to a more sustainable and scalable production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Ethylpyrrolidin-2-yl)-2-(methylthio)pyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Piperidine derivatives
Substitution: Various substituted pyridine derivatives
Applications De Recherche Scientifique
3-(1-Ethylpyrrolidin-2-yl)-2-(methylthio)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 3-(1-Ethylpyrrolidin-2-yl)-2-(methylthio)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-Methylpyrrolidin-2-yl)-2-(methylthio)pyridine
- 3-(1-Ethylpyrrolidin-2-yl)-2-(ethylthio)pyridine
- 3-(1-Ethylpyrrolidin-2-yl)-2-(methylsulfonyl)pyridine
Uniqueness
3-(1-Ethylpyrrolidin-2-yl)-2-(methylthio)pyridine is unique due to its specific combination of pyridine and pyrrolidine rings, along with the presence of a methylthio group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C12H18N2S |
|---|---|
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
3-(1-ethylpyrrolidin-2-yl)-2-methylsulfanylpyridine |
InChI |
InChI=1S/C12H18N2S/c1-3-14-9-5-7-11(14)10-6-4-8-13-12(10)15-2/h4,6,8,11H,3,5,7,9H2,1-2H3 |
Clé InChI |
BVNQPNPGSFHYFG-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC1C2=C(N=CC=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide](/img/structure/B11800798.png)









![N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800860.png)
